molecular formula C23H17BrFN3O3S2 B11334846 N-(4-bromo-2-fluorophenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

N-(4-bromo-2-fluorophenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

Cat. No.: B11334846
M. Wt: 546.4 g/mol
InChI Key: HCHSMBONKRKROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, an imidazole ring, and a bromo-fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and aniline derivatives under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the imidazole derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Bromo-Fluorophenyl Moiety: This step involves the nucleophilic substitution reaction where the imidazole derivative reacts with 4-bromo-2-fluoroaniline under suitable conditions.

    Final Coupling: The final step involves coupling the intermediate with acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the imidazole ring, potentially leading to the formation of amines or reduced imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Various Substituted Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme interactions, protein binding, and cellular uptake mechanisms due to its structural complexity.

Medicine

The compound holds potential in medicinal chemistry for the development of new pharmaceuticals. Its structural features suggest it could be a candidate for drug design targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group and imidazole ring are known to interact with active sites of enzymes, potentially inhibiting their activity. The bromo-fluorophenyl moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(4-CHLORO-2-FLUOROPHENYL)ACETAMIDE
  • **2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(4-METHYL-2-FLUOROPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms in the phenyl ring enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H17BrFN3O3S2

Molecular Weight

546.4 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(4-bromo-2-fluorophenyl)acetamide

InChI

InChI=1S/C23H17BrFN3O3S2/c24-16-11-12-19(18(25)13-16)26-20(29)14-32-22-23(33(30,31)17-9-5-2-6-10-17)28-21(27-22)15-7-3-1-4-8-15/h1-13H,14H2,(H,26,29)(H,27,28)

InChI Key

HCHSMBONKRKROV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)NC4=C(C=C(C=C4)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.